5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one
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Overview
Description
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H6F2O3 It is a derivative of dioxolanone, characterized by the presence of two fluorine atoms and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one typically involves the fluorination of 4,5-dichloro-1,3-dioxolan-2-one. The process includes the following steps:
Starting Material: 4,5-dichloro-1,3-dioxolan-2-one is used as the starting material.
Fluorination Reaction: The compound undergoes a fluorine-chloride substitution reaction with a fluorinating agent in the presence of an acid-binding agent.
Reaction Conditions: The reaction is carried out in an organic ether solvent under mild conditions, making it suitable for industrial production.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high selectivity and yield, ensuring the efficient production of the compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction and oxidation reactions produce different functionalized compounds .
Scientific Research Applications
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one has several scientific research applications:
Battery Technology: It is used as a film-forming additive in lithium-ion batteries to improve electrochemical performance and safety
Materials Science: The compound is investigated for its potential in developing new materials with unique properties.
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Research is ongoing to explore its potential biological and medicinal applications, although specific uses are still under investigation
Mechanism of Action
The mechanism of action of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways:
Solid Electrolyte Interphase (SEI) Formation: In lithium-ion batteries, the compound forms a thin, stable SEI layer on the anode surface, enhancing battery performance.
Electrochemical Reactions: It participates in electrochemical reactions that improve the cycling efficiency and discharge capacity retention of batteries.
Comparison with Similar Compounds
4,5-Difluoro-1,3-dioxolan-2-one: A closely related compound with similar applications in battery technology.
Fluoroethylene Carbonate: Another fluorinated dioxolanone derivative used in similar contexts.
Uniqueness: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its performance and applications compared to other similar compounds .
Properties
Molecular Formula |
C5H6F2O3 |
---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
5-ethyl-4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3 |
InChI Key |
KFYLFVJHIDSAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OC(=O)O1)(F)F |
Origin of Product |
United States |
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